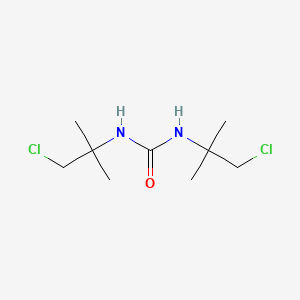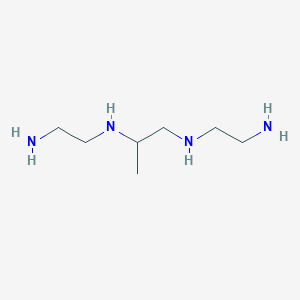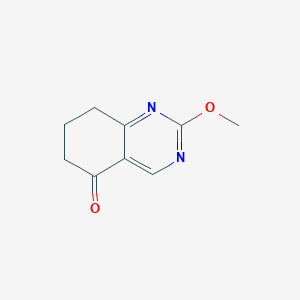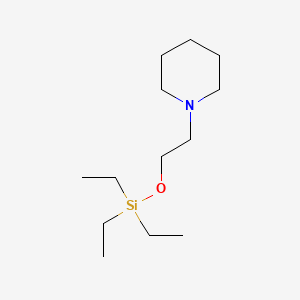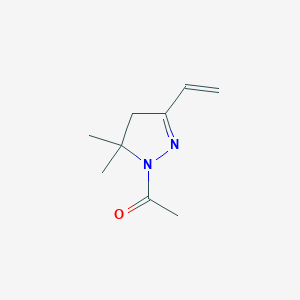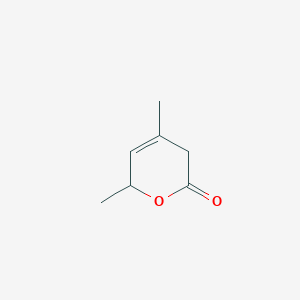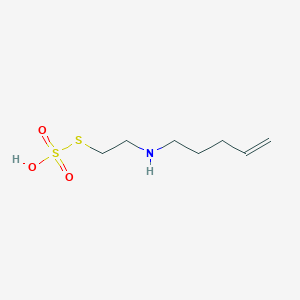
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C7H15NO3S2. It is known for its unique structure, which includes an ethanethiol group and a pentenylamino group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) involves several steps. One common method includes the reaction of 2-(4-pentenylamino)ethanethiol with sulfuric acid to form the hydrogen sulfate ester. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction conditions to prevent side reactions and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonic acids, while substitution reactions can yield a variety of amino derivatives .
Scientific Research Applications
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with these targets, altering their activity and leading to various biological effects. The pentenylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simpler thiol compound with similar reactivity but lacking the amino and sulfate groups.
2-Aminoethanethiol: Contains an amino group but lacks the pentenyl and sulfate groups.
Hydrogen sulfate esters: A class of compounds with similar sulfate ester functionality but different organic groups attached.
Uniqueness
Ethanethiol, 2-(4-pentenylamino)-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds, making it valuable in both research and industrial contexts .
Properties
CAS No. |
21220-85-9 |
|---|---|
Molecular Formula |
C7H15NO3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pent-1-ene |
InChI |
InChI=1S/C7H15NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h2,8H,1,3-7H2,(H,9,10,11) |
InChI Key |
ZPUVUZINLZADOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
